molecular formula C19H17ClN2O4 B1677830 Oxametacin CAS No. 27035-30-9

Oxametacin

Cat. No. B1677830
CAS RN: 27035-30-9
M. Wt: 372.8 g/mol
InChI Key: AJRNYCDWNITGHF-UHFFFAOYSA-N
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Description

Oxametacin is a non-steroidal anti-inflammatory drug . It has a molecular formula of C19H17ClN2O4 and a molar mass of 372.81 g·mol−1 . The IUPAC name for Oxametacin is 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide .


Molecular Structure Analysis

Oxametacin belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group .

Scientific Research Applications

1. Uric Acid Clearance in Gout Treatment

Oxametacin, a non-steroidal anti-inflammatory compound, has been evaluated for its effect on endogenous uric acid clearance rate in healthy volunteers. This study is significant in the context of gout treatment, as Oxametacin was administered alone or in combination with conventional hypouricaemic agents like benzbromarone or allopurinol. It was observed that Oxametacin, both alone and in combination, did not alter the clearance rate of endogenous uric acid, thus validating its use in acute gout without affecting uric acid clearance rates (Broekhuysen et al., 2004).

2. Interaction with Coumarin Anticoagulation and Platelet Function

Another aspect of Oxametacin’s application is its interaction with coumarin anticoagulation and platelet function in humans. A study involving chronically anticoagulated patients revealed that Oxametacin administration decreased the thrombotest percentage, indicating a potentiating effect on coumarin anticoagulation. This necessitated adjustments in coumarin doses, highlighting the need for caution when prescribing Oxametacin to anticoagulated patients. However, Oxametacin did not exhibit a significant inhibitory effect on platelet aggregation, differentiating it from other drugs like acetylsalicylic acid (Baele, Rasquin, & Barbier, 1983).

3. Distribution in Inflamed Tissues

Research into the distribution of Oxametacine and its anti-inflammatory metabolites in inflamed tissues of rats with adjuvant arthritis or implanted cotton-pellet granulomas showed an increase in radioactivity in inflamed tissues. This study is significant as it sheds light on the drug’s ability to concentrate in areas of inflammation, a key factor in its anti-inflammatory effectiveness. The presence of metabolites such as indomethacin, demethylindomethacinamide, and indomethacinamide was noted, indicating extensive metabolic processing of the drug in the body (Vergin, Strobel, & Szelenyi, 1983).

properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRNYCDWNITGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181517
Record name Oxametacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxametacin

CAS RN

27035-30-9
Record name Oxametacin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oxametacin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxametacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13308
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Record name Oxametacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxametacin
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Record name OXAMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM
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Synthesis routes and methods

Procedure details

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a cooler with CaCl2 tube and thermometer, there was poured a solution of 230 g (0.637 mole) of 1-(4-chloro-benzoyl)-5-methoxy-2-methyl-3-indolyl-acetic acid and 88.2 ml (0.637 mole) of triethylamine in 400 ml of chloroform. This solution was added dropwise with stirring to a solution of 60.7 ml (0.637 mole) of ethyl chlorocarbonate, keeping the temperature low by an external cooling of ice and water. The formed triethylamine hydrochloride was removed by filtration, then the chloroform solution was added at room temperature to 21.12 g (0.64 mole) of hydroxylamine. After stirring for some hours, the formed precipitate was recovered by filtration, washed with chloroform, dried and subsequently washed several times with water in order to remove the inorganic residues. After drying in oven, 210 g (yield 91% by weight) of pure oxamethacin were obtained. M.p. 181°-83° C.
Quantity
230 g
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Reaction Step One
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88.2 mL
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400 mL
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60.7 mL
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0.64 mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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